molecular formula C17H19NO2 B5053303 N-(4-methylphenyl)-4-propoxybenzamide

N-(4-methylphenyl)-4-propoxybenzamide

Cat. No.: B5053303
M. Wt: 269.34 g/mol
InChI Key: ZTGRDEBLBSKLDT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-propoxybenzamide is a chemical compound offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Benzamide derivatives are a significant class of organic compounds often utilized in scientific research for their diverse biological activities and as key intermediates in synthetic chemistry. The structure of related N-(4-methylphenyl)benzamide compounds has been confirmed by single-crystal X-ray diffraction studies, revealing specific dihedral angles between the aromatic rings and characteristic hydrogen bonding that forms chains in the crystal lattice . Researchers can employ this compound in various fields, including medicinal chemistry, where similar structures are explored, and materials science. Its mechanism of action is highly dependent on the specific research context and is not characterized for general use. Researchers are responsible for verifying the compound's suitability for their particular application.

Properties

IUPAC Name

N-(4-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRDEBLBSKLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-propoxybenzamide typically involves the acylation of 4-methylphenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of microreactor systems can optimize the reaction kinetics and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

N-(4-methylphenyl)-4-propoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares substituents and key properties of N-(4-methylphenyl)-4-propoxybenzamide with similar benzamide derivatives:

Compound Name Substituents (Benzamide Position) Key Properties Reference
This compound 4-propoxy, N-(4-methylphenyl) Hydrophobic propoxy chain; potential for enhanced lipophilicity Inferred
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl, N-(4-chlorophenyl) Fluorescence intensity influenced by methoxy and chloro groups; λex = 320 nm .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo, N-(4-methoxy-2-nitrophenyl) Crystallographic asymmetry (two molecules per unit); nitro group enhances reactivity .
4-tert-Butyl-N-(4-methoxyphenyl)benzamide 4-tert-butyl, N-(4-methoxyphenyl) Bulky tert-butyl group increases steric hindrance; methoxy improves solubility .
N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide 4-methoxy, 3-propanamido, N-(4-chlorophenyl) Cyclohexane solvate formation; propanamido group introduces hydrogen bonding .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups (electron-donating) enhance solubility and fluorescence, whereas nitro and chloro groups (electron-withdrawing) increase reactivity and crystallographic complexity .
  • Steric Effects : Bulky substituents like tert-butyl reduce molecular flexibility and may limit binding in biological systems .
  • Hydrogen Bonding : Propanamido and amide groups facilitate intermolecular interactions, influencing crystal packing and solubility .
Fluorescence Properties
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits pH-dependent fluorescence, with optimal intensity at neutral pH (λem = 450 nm). The methoxy group stabilizes excited-state interactions .
  • Inference for Target Compound : The propoxy group in this compound may similarly enhance fluorescence via extended conjugation, though experimental confirmation is needed.

Q & A

Q. What are the established synthetic routes for N-(4-methylphenyl)-4-propoxybenzamide, and how do reaction parameters influence yield and purity?

The synthesis typically involves coupling 4-propoxybenzoic acid derivatives with 4-methylaniline using activating agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under inert conditions. Critical parameters include:

  • Temperature : Sub-zero conditions (e.g., −50°C) minimize side reactions during coupling .
  • Catalyst : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. Which crystallographic techniques are most effective for resolving the molecular structure of this compound?

X-ray diffraction (XRD) in a monoclinic crystal system (space group P2₁/c) is standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL (via SHELX suite) refines bond lengths/angles with R-factors < 0.05 .
  • Validation : ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Combine multiple analytical methods:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} spectra should show distinct peaks for the propoxy group (δ 1.0–1.5 ppm for CH3_3) and amide proton (δ 8.2–8.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity .
  • Mass Spectrometry : ESI-MS should match the molecular ion [M+H]+^+ at m/z 298.2 .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., propoxy vs. methoxy) modulate the reactivity of this compound?

  • Electronic Effects : The electron-donating propoxy group increases electron density on the benzamide ring, enhancing electrophilic substitution at the para position. Compare reaction rates with nitrobenzene or bromine under controlled conditions .
  • Steric Effects : The propyl chain introduces steric hindrance, reducing nucleophilic attack at the amide carbonyl. Kinetic studies using varying alkyl chain lengths (e.g., ethoxy vs. propoxy) quantify this effect .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Data Reconciliation : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond lengths/angles with prior benchmarks .
  • Twinned Data : For twinned crystals, employ SHELXD for dual-space solution and refine with HKLF5 format in SHELXL .
  • Validation Tools : CheckPlaton (ADDSYM) detects missed symmetry, while Olex2’s diff tool identifies outliers .

Q. What methodological strategies are recommended for studying the biological interactions of this compound?

  • Enzyme Assays : Use fluorescence quenching (e.g., tryptophan residues in enzymes) to measure binding constants (Kd_d) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with tyrosine kinases or cytochrome P450 isoforms .
  • In Vivo Testing : Dose-response studies in murine models (e.g., LD50_{50} determination) require HPLC-MS to monitor metabolite formation .

Q. How can computational modeling complement experimental data in understanding the physicochemical properties of this compound?

  • Solubility Prediction : COSMO-RS calculates log P (experimental ~3.2) and solubility in DMSO/water mixtures .
  • Thermal Stability : DFT (B3LYP/6-31G*) models bond dissociation energies to predict decomposition pathways .
  • Spectroscopic Simulation : Gaussian 09 simulates IR and UV-Vis spectra for cross-validation with experimental data .

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